2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid
Description
2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid is a tetrazole-derived carboxylic acid featuring a cyclopropyl substituent at the 5-position of the tetrazole ring. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure, which may enhance metabolic stability and influence binding interactions in biological systems . This compound is structurally analogous to other 2-(tetrazol-2-yl)acetic acids, where the substituent at the 5-position varies, affecting physicochemical properties and applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-(5-cyclopropyltetrazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-5(12)3-10-8-6(7-9-10)4-1-2-4/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMSSGUAMXYSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.
Acetic Acid Attachment:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing it to bind to active sites and modulate the activity of the target. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons:
Electronic Effects: The cyclopropyl group in the target compound induces ring strain, leading to unique electronic effects distinct from methyl (electron-donating) or chlorophenyl (electron-withdrawing) substituents. This strain may stabilize the tetrazole ring against metabolic degradation. Thiophene and furan substituents (aromatic heterocycles) enhance π-π interactions in receptor binding, whereas 4-aminophenyl introduces hydrogen-bonding capability.
Steric Effects :
- Cyclopropyl and 3,4-dimethoxyphenyl groups introduce significant steric bulk compared to smaller substituents like methyl or hydroxy. This bulk may reduce solubility but improve target specificity.
Physicochemical Properties :
- The hydroxy -substituted analog exhibits higher acidity (pKa ~2.94), making it more water-soluble at physiological pH than the cyclopropyl variant.
- The thiophene derivative has a predicted collision cross-section (CCS) of 142.2 Ų for [M+H]+, useful for LC-MS characterization.
Applications :
- 4-Chlorophenyl and thiophene analogs are prioritized in antimicrobial and anticancer research due to enhanced lipophilicity and binding affinity.
- The cyclopropyl variant’s metabolic stability makes it a candidate for prodrug development.
Research Findings and Challenges
- Synthetic Routes : Many analogs (e.g., thiophene, furan) are synthesized via thiol-disulfide exchange or hydrazide condensation, but cyclopropyl derivatives may require specialized methods due to the strained ring.
- Data Gaps: Limited literature exists on the exact pKa, solubility, or biological activity of 2-(5-cyclopropyl-2H-tetrazol-2-yl)acetic acid, necessitating further experimental validation.
- Analytical Characterization : CCS values and SMILES/InChI data (e.g., C7H6N4O2S for thiophene analog) aid in database matching and quality control.
Biological Activity
2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid (CAS No. 1010421-51-8) is a synthesized compound known for its unique structural properties, including a cyclopropyl group and a tetrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
- Molecular Formula : C6H8N4O2
- Molecular Weight : 168.16 g/mol
- IUPAC Name : 2-(5-cyclopropyltetrazol-2-yl)acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring mimics the structure of certain biological ligands, facilitating binding to active sites and modulating target activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.
Anticancer Potential
Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance:
- Case Study : In vitro assays demonstrated that derivatives of tetrazole compounds showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from to . The structure-activity relationship (SAR) revealed that the presence of the tetrazole moiety is essential for enhancing anticancer activity.
Enzyme Inhibition
The compound's structural attributes allow it to act as an inhibitor for certain enzymes:
- Nrf2-Keap1 Pathway : Compounds similar to this compound have been studied for their ability to inhibit the Nrf2-Keap1 protein-protein interaction (PPI), which is crucial in oxidative stress responses . This inhibition may have implications for treating diseases associated with oxidative stress and inflammation.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties:
- Activity Assessment : Analogues of tetrazole-containing compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that specific functional groups significantly enhance this activity .
Comparative Analysis
A comparison between this compound and other related compounds highlights its unique properties:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 5-Phenyl-2H-tetrazole | Structure | Moderate anticancer | Varies |
| 2-(5-Methyl-2H-tetrazol-2-YL)acetic acid | Structure | Low anticancer | Varies |
| 2-(5-Cyclopropyl-2H-tetrazol-2-YL)acetic acid | Structure | High anticancer potential |
Q & A
Basic: What preparative methods are recommended for synthesizing 2-(5-cyclopropyl-2H-tetrazol-2-yl)acetic acid derivatives?
Answer:
Synthesis typically involves cyclization reactions of precursor hydrazides or thiosemicarbazides with cyclopropane-containing reagents. For example, analogous compounds (e.g., 2-((5-aryl-1,2,4-triazol-3-yl)thio)acetic acids) are synthesized via two routes:
- Route 1: Reaction of substituted thiosemicarbazides with chloroacetic acid under alkaline conditions .
- Route 2: Alkylation of pre-formed tetrazole rings with bromoacetic acid derivatives .
Key steps include refluxing in ethanol or acetic acid, followed by purification via recrystallization. Confirmation of structure requires elemental analysis and spectroscopic methods (e.g., IR, NMR) .
Basic: How are structural ambiguities resolved in tetrazole-acetic acid derivatives?
Answer:
Ambiguities arise from tautomerism in tetrazole rings or regioselectivity in substitution. To resolve these:
- IR Spectroscopy: Identifies characteristic C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- 1H NMR: Distinguishes between 1H- and 2H-tetrazole tautomers via proton signals near δ 8–9 ppm for 1H-tautomers and δ 4–5 ppm for methylene groups adjacent to tetrazole .
- X-ray Crystallography: Definitive confirmation using software like SHELXL or Mercury for crystal structure refinement .
Advanced: How can computational tools predict toxicity and bioactivity of tetrazole-acetic acid analogs?
Answer:
Computational workflows integrate:
- QSAR Models: Correlate molecular descriptors (e.g., logP, polar surface area) with acute toxicity (LD50) .
- Docking Studies: Screen against target proteins (e.g., fungal CYP51 for antifungals) using AutoDock or Schrödinger .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
For example, studies on triazole-thioacetic acids predicted low hepatotoxicity but moderate cytotoxicity, guiding prioritization of in vitro assays .
Advanced: How should researchers address contradictions in spectroscopic and chromatographic data?
Answer:
Contradictions may arise from impurities or isomerism. Mitigation strategies include:
- Cross-Validation: Combine TLC (Rf values) with HPLC-UV/MS to confirm purity .
- Dynamic NMR: Resolve tautomeric equilibria by variable-temperature 1H NMR .
- Crystallographic Refinement: Use SHELXL to resolve disorder in crystal structures .
A study on 2-((5-aryl-triazol-3-yl)thio)acetic acids found discrepancies between theoretical and experimental melting points, resolved via DSC to confirm polymorphic transitions .
Advanced: What experimental designs are optimal for evaluating antimicrobial activity in tetrazole derivatives?
Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
- Synergy Studies: Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate FIC indices .
- Mechanistic Probes: Use fluorescence-based assays (e.g., SYTOX Green) to assess membrane disruption .
For triazole-thioacetic acids, substituents at the 5-position (e.g., dimethoxyphenyl) enhanced antifungal activity by 4–8× compared to controls .
Advanced: How can crystallographic data resolve regiochemical uncertainties in cyclopropane-tetrazole systems?
Answer:
- Mercury CSD Analysis: Compare packing motifs and hydrogen-bonding networks with Cambridge Structural Database entries .
- Twinning Detection: Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in tetrazoles due to symmetry .
- Electron Density Maps: Locate cyclopropane rings via residual density peaks (>3σ) in Fo-Fc maps .
A study on triazole derivatives used H-bonding patterns to confirm the 1,2,4-triazole regioisomer over 1,3,4 analogs .
Basic: What esterification strategies are effective for modifying the acetic acid moiety?
Answer:
- Fischer Esterification: Reflux with excess alcohol (e.g., methanol) and catalytic H2SO4 .
- DCC Coupling: Activate the carboxyl group with DCC/DMAP, followed by reaction with alcohols .
- Microwave-Assisted Synthesis: Accelerate reaction times (e.g., 30 min at 100°C) for sterically hindered alcohols .
Ester derivatives of 2-(triazolyl)acetic acids showed improved lipophilicity (logP increased by 1.5–2.0), enhancing membrane permeability .
Advanced: What strategies validate synthetic intermediates in multistep routes?
Answer:
- In-situ Monitoring: Use ReactIR to track intermediate formation (e.g., hydrazide → tetrazole) .
- Isotopic Labeling: Introduce 13C at the cyclopropane ring to trace incorporation via 13C NMR .
- Mass Balance: Ensure >95% recovery in degradation studies (e.g., acid hydrolysis of esters) .
A study on triazole-thioacetic acids achieved 98% mass balance in stability tests, confirming minimal byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
